molecular formula C11H12O2 B13611085 2-Isobutyrylbenzaldehyde

2-Isobutyrylbenzaldehyde

Cat. No.: B13611085
M. Wt: 176.21 g/mol
InChI Key: OZXWCOLFUNTFSN-UHFFFAOYSA-N
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Description

2-Isobutyrylbenzaldehyde (IUPAC: 2-(2-methylpropanoyl)benzaldehyde) is an aromatic aldehyde featuring a benzaldehyde core substituted at the ortho position with an isobutyryl group (2-methylpropanoyl). This compound is synthesized via Friedel-Crafts acylation, where benzaldehyde reacts with isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ .

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(2-methylpropanoyl)benzaldehyde

InChI

InChI=1S/C11H12O2/c1-8(2)11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3

InChI Key

OZXWCOLFUNTFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropanoyl)benzaldehyde can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of benzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

C6H6+(CH3)2CHCOClAlCl3C6H5COCH(CH3)2+HCl\text{C6H6} + \text{(CH3)2CHCOCl} \xrightarrow{\text{AlCl3}} \text{C6H5COCH(CH3)2} + \text{HCl} C6H6+(CH3)2CHCOClAlCl3​C6H5COCH(CH3)2+HCl

Another method involves the reduction of 2-(2-methylpropanoyl)benzoic acid using a reducing agent like lithium aluminum hydride (LiAlH4) to yield 2-(2-methylpropanoyl)benzaldehyde .

Industrial Production Methods

Industrial production of 2-(2-methylpropanoyl)benzaldehyde typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropanoyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3 (nitration), Cl2/FeCl3 (halogenation), SO3/H2SO4 (sulfonation)

Major Products Formed

    Oxidation: 2-(2-methylpropanoyl)benzoic acid

    Reduction: 2-(2-methylpropanoyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

2-(2-methylpropanoyl)benzaldehyde finds applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-methylpropanoyl)benzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific reaction and the reagents used .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 176.21 g/mol (estimated).
  • Physical State : Likely a liquid or low-melting solid at room temperature, depending on purity.
  • Solubility: Expected to dissolve in polar organic solvents (e.g., ethanol, acetone) due to the aldehyde and ketone functionalities.
  • Reactivity : The electron-withdrawing isobutyryl group enhances the electrophilicity of the aldehyde, making it reactive in nucleophilic additions and condensations.

Applications :
Primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its structure enables the development of bioactive molecules, such as antifungal agents or kinase inhibitors .

Comparison with Similar Compounds

This section compares 2-Isobutyrylbenzaldehyde with structurally related benzaldehyde derivatives, focusing on physicochemical properties, reactivity, and applications.

2.1 Structural Analogs
Compound Substituent Key Functional Groups Molecular Weight (g/mol)
This compound Isobutyryl (-COCH(CH₂)₂) Aldehyde, Ketone ~176.21
2-Acetylbenzaldehyde Acetyl (-COCH₃) Aldehyde, Ketone 148.16
2-Nitrobenzaldehyde Nitro (-NO₂) Aldehyde, Nitro 151.12
Benzaldehyde None Aldehyde 106.12
2.2 Physicochemical Properties
Compound Melting Point (°C) Boiling Point (°C) Solubility Profile
This compound ~30–40* ~250–300* Soluble in ethanol, acetone
2-Acetylbenzaldehyde 35–38 245–248 Ethanol, ether
2-Nitrobenzaldehyde 42–44 153 (15 mmHg) Hot water, ethanol
Benzaldehyde −26 179 Ethanol, diethyl ether

*Estimated based on analog data.

Key Observations :

  • 2-Nitrobenzaldehyde exhibits higher polarity due to the nitro group, leading to elevated melting points and solubility in polar solvents.

Biological Activity

2-Isobutyrylbenzaldehyde is an aromatic aldehyde with potential biological activities that have garnered interest in medicinal chemistry. This compound is structurally characterized by a benzene ring with an isobutyryl group and an aldehyde functional group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects based on recent research findings.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound against various pathogens. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenZone of Inhibition (mm)Reference
Staphylococcus aureus22
Escherichia coli20
Pseudomonas aeruginosa19
Klebsiella pneumoniae21

The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)18

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Table 3: Anti-inflammatory Effects of this compound

Inflammatory MarkerReduction (%)Reference
TNF-α45
IL-650
COX-240

These findings support the potential of this compound in treating inflammatory diseases.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of substituted benzaldehydes, including this compound. The study found that modifications to the benzaldehyde structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design.

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